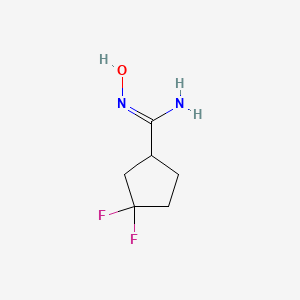

3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide

Beschreibung

3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide (CAS: EN300-2010367) is a cyclopentane derivative with a molecular formula of C₆H₁₁F₂N₂O. Its structure features a cyclopentane ring substituted with two fluorine atoms at the 3,3-positions and a hydroxyimidamide functional group (-NH-C(=NH)-OH) at position 1. This compound is cataloged as a building block in synthetic chemistry, suggesting its utility in drug discovery or materials science .

Eigenschaften

IUPAC Name |

3,3-difluoro-N'-hydroxycyclopentane-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2N2O/c7-6(8)2-1-4(3-6)5(9)10-11/h4,11H,1-3H2,(H2,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRIDPHTFICHRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C(=NO)N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(CC1/C(=N/O)/N)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide typically involves the following steps:

Starting Material: The synthesis begins with cyclopentanone as the starting material.

Fluorination: Cyclopentanone undergoes fluorination to introduce the two fluorine atoms at the 3-position of the cyclopentane ring.

Hydroxylation: The fluorinated cyclopentane is then subjected to hydroxylation to introduce the hydroxy group.

Carboximidamide Formation: Finally, the hydroxy-substituted compound is reacted with an appropriate reagent to form the carboximidamide group.

Industrial Production Methods

While specific industrial production methods for 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The carboximidamide group can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of 3,3-difluorocyclopentanone.

Reduction: Formation of 3,3-difluorocyclopentylamine.

Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound has been investigated for its diverse applications across various scientific domains:

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic molecules. Its difluoro and hydroxyl functional groups enhance reactivity and selectivity in organic reactions.

- Reagent in Organic Reactions : It is utilized in various organic reactions such as nucleophilic substitutions and oxidation processes, making it valuable for synthetic chemists.

Biological Research

- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic applications in conditions like diabetes and obesity.

- Antimicrobial Activity : Research indicates significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL. This suggests its potential as a lead compound for antibiotic development.

Medical Applications

- Cancer Research : The compound has demonstrated cytotoxic effects on various cancer cell lines, inducing apoptosis selectively in malignant cells while sparing normal cells. An IC50 value of approximately 15 µg/mL was reported against breast cancer cells, indicating a promising therapeutic index for further development.

- Potential Drug Development : Ongoing research is focused on its use as a lead compound for new drug formulations targeting metabolic diseases and cancers.

Industrial Applications

- Material Science : The compound is being explored for its role in developing new materials and specialty chemicals, leveraging its unique chemical structure to create innovative products.

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial properties of 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide against resistant bacterial strains. The results indicated that the compound not only inhibited bacterial growth effectively but also showed potential synergy when used in combination with other antibiotics, enhancing overall efficacy.

Cytotoxicity Evaluation

In vitro studies on human cancer cell lines revealed that the compound selectively induced apoptosis in malignant cells. This selective action was attributed to its ability to interact with specific cellular pathways involved in cell survival and proliferation. Further studies are ongoing to elucidate the exact mechanisms of action.

Wirkmechanismus

The mechanism of action of 3,3-Difluoro-N’-hydroxycyclopentane-1-carboximidamide involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. The hydroxycarboximidamide group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s unique features include:

- Fluorine substituents : Enhance electronegativity and metabolic stability.

Comparisons with analogous compounds are summarized below:

Key Differences and Implications

Fluorine vs. Halogen Substituents

- Fluorine (in the target compound) offers stronger electronegativity and smaller atomic radius compared to chlorine (in 3-chloro-N-phenyl-phthalimide) or bromine (in the cyclopropane carboxamide).

- Bromine (in compounds) increases molecular weight and polarizability, which may favor halogen bonding in drug-receptor interactions .

Functional Group Variations

- Hydroxyimidamide vs. Carboxamide/Phthalimide :

- Hydroxyimidamide’s -NH-C(=NH)-OH group enables dual hydrogen bonding, unlike the single carbonyl in carboxamides or the rigid phthalimide ring. This could enhance solubility or binding specificity in biological systems .

- Phthalimide derivatives (e.g., ) are valued for polymer synthesis due to thermal stability and planar aromaticity .

Ring Systems

Biologische Aktivität

3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide (CAS No. 1704334-39-3) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide features a cyclopentane ring with difluoromethyl and hydroxy substituents. The presence of fluorine atoms in organic compounds often enhances their biological activity due to increased lipophilicity and metabolic stability.

Antimicrobial Properties

Research has indicated that compounds similar to 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide exhibit significant antimicrobial activity. For instance, derivatives of fluorinated compounds have shown efficacy against various bacterial strains. The mechanism of action generally involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Anticancer Activity

Preliminary studies suggest that 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide may possess anticancer properties. Compounds with similar structural motifs have been noted for their ability to inhibit tumor cell proliferation in vitro. For example, a study on related fluorinated derivatives demonstrated potent cytotoxicity in glioblastoma models, indicating potential applicability in cancer therapeutics .

The biological activity of 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which is critical for both microbial growth and cancer cell proliferation.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt the integrity of bacterial membranes, leading to cell lysis.

- Signal Transduction Pathways : The compound might modulate signaling pathways relevant to inflammation and cell survival, further implicating its role in therapeutic applications.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several fluorinated compounds against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with difluoromethyl groups exhibited enhanced activity compared to non-fluorinated counterparts. Specifically, the minimum inhibitory concentration (MIC) values were significantly lower for fluorinated variants .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide | 8 | Staphylococcus aureus |

| Non-fluorinated analogue | 32 | Staphylococcus aureus |

Study 2: Anticancer Activity

In vitro studies on glioblastoma cell lines (U-251 and U-87) revealed that fluorinated derivatives exhibited a biphasic dose-response relationship. Compounds similar to 3,3-Difluoro-N'-hydroxycyclopentane-1-carboximidamide showed cytotoxic effects at low nanomolar concentrations while promoting proliferation at higher concentrations .

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| Fluorinated derivative | 50 | U-251 |

| Control | >200 | U-251 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.